![molecular formula C22H18BrN3O B2644250 12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 627889-50-3](/img/structure/B2644250.png)
12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a useful research compound. Its molecular formula is C22H18BrN3O and its molecular weight is 420.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of bromine and various aromatic rings enhances its interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with a pyridine moiety have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
12-bromo compound | S. aureus | 20 |
12-bromo compound | E. coli | 18 |
Anticancer Activity
Research has also highlighted the anticancer potential of similar diazatricyclo compounds. Specifically, they have been evaluated for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
A study demonstrated that a related compound induced apoptosis in HeLa cells with an IC50 value of 15 µM, suggesting that the target compound may exhibit comparable effects.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, compounds containing similar frameworks have been investigated as inhibitors of acetylcholinesterase (AChE) and urease:
Enzyme | Compound | IC50 (µM) |
---|---|---|
AChE | Related compound | 5.2 |
Urease | Related compound | 3.8 |
These findings indicate that the target compound may also possess enzyme inhibitory properties, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections.
The biological activity of the compound is likely mediated through several mechanisms:
- Binding Affinity : The presence of halogens (like bromine) and heteroatoms (like nitrogen and oxygen) increases binding affinity to various biological targets.
- Molecular Interactions : π–π stacking interactions and hydrogen bonding play crucial roles in stabilizing the compound within active sites of enzymes or receptors.
Case Studies
- Antibacterial Study : A recent study explored the antibacterial effects of related compounds against Salmonella typhi. The results showed a significant reduction in bacterial viability at concentrations above 10 µM.
- Anticancer Research : In vitro assays demonstrated that a derivative similar to the target compound inhibited proliferation in breast cancer cell lines by inducing G1 phase arrest.
Propiedades
IUPAC Name |
9-bromo-2-(4-methylphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O/c1-14-4-6-15(7-5-14)19-12-20-18-11-17(23)8-9-21(18)27-22(26(20)25-19)16-3-2-10-24-13-16/h2-11,13,20,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIJNCQEPHOXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.